

# Peptide 17 YAP-TEAD interaction inhibitor structure

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## Compound of Interest

**Compound Name:** YAP-TEAD Inhibitor 1 (Peptide 17)

**Cat. No.:** B8256830

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An in-depth technical guide engineered for researchers, structural biologists, and drug development professionals investigating the Hippo signaling pathway and targeted protein-protein interaction (PPI) inhibitors.

## Executive Summary

The Hippo signaling pathway is a critical regulator of tissue homeostasis, organ size, and apoptosis. Dysregulation of this pathway—often manifesting as the nuclear accumulation of the Yes-associated protein (YAP)—is a ubiquitous driver of human tumorigenesis, particularly in lung, gastric, and ovarian cancers[1][2]. In the nucleus, YAP lacks intrinsic DNA-binding activity and must complex with Transcriptional Enhancer Factor Domain (TEAD) family transcription factors to drive oncogenic gene expression (e.g., CTGF, Cyr61)[1].

Because the YAP-TEAD protein-protein interaction (PPI) is the obligate node for YAP-driven oncogenesis, it represents a high-value therapeutic target. Peptide 17 is a rationally designed, 17-mer macrocyclic peptide that acts as a potent, competitive disruptor of the YAP-TEAD interaction[3]. Exhibiting an IC50 of 25 nM and a dissociation constant (

) of 15 nM, Peptide 17 achieves single-digit nanomolar affinity by mimicking and structurally locking the native YAP  $\Omega$ -loop conformation, making it a premier pharmacological tool for Hippo

pathway modulation[2].

## Mechanistic Foundation: The YAP-TEAD Interface

The YAP-TEAD interaction is characterized by an extensive surface area, making it notoriously difficult to drug with traditional small molecules. The YAP TEAD-binding domain (TBD) is natively unfolded but adopts a highly structured conformation upon binding the globular TEAD YAP-binding domain (YBD)[4]. This binding occurs across three distinct interfaces:

- Interface 1: An anti-parallel  $\beta$ -sheet that contributes minimally to overall binding affinity[5].
- Interface 2: An  $\alpha$ -helix that slots into a TEAD helix-turn-helix pocket[5].
- Interface 3 (The  $\Omega$ -loop): A twisted-coil structure (YAP residues 86–100) that fits deeply into a hydrophobic pocket on the TEAD surface. This interface is the primary driver of binding affinity and the focal point for PPI inhibitor design[4][5].

Crucial to the stability of the wild-type Interface 3  $\Omega$ -loop are three hydrophobic core residues (Met86, Leu91, and Phe95) and a native cation-

interaction between Arg87 and Phe96[5]. Crystallographic data (PDB: 3KYS) reveals that the distance between the guanidinium carbon of Arg87 and the aromatic center of Phe96 is less than 5 Å, acting as a natural conformational constraint[4].

## Rational Design & Structural Optimization of Peptide 17

The development of Peptide 17 from the wild-type YAP sequence is a masterclass in rational, structure-based drug design. The evolution followed a strict causality-driven workflow:

- Sequence Truncation: The wild-type YAP TBD (residues 50–171) binds TEAD1 with a  $K_D$  of 40 nM[2]. Truncation to isolate Interface 3 (YAP84–100) yielded a weak linear inhibitor ( $IC_{50} = 37$

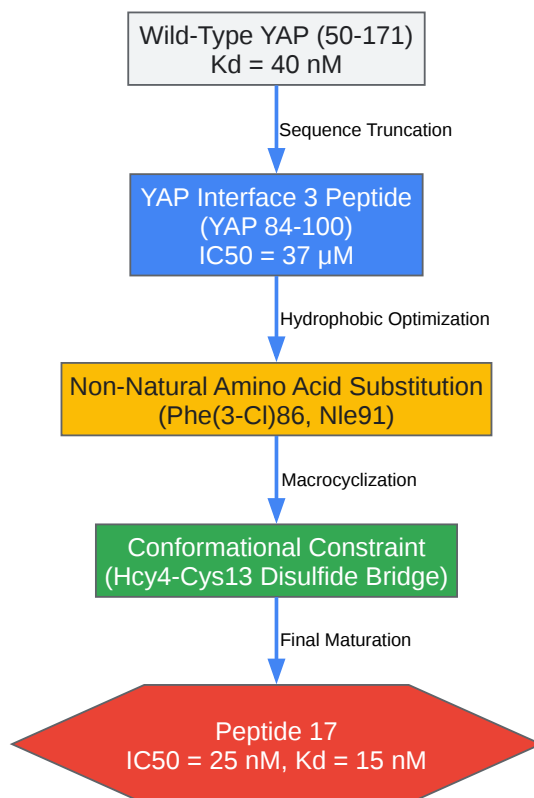
M), indicating that the isolated linear peptide suffers from high entropic penalty upon binding[4].

- **Hydrophobic Optimization (Non-Natural Amino Acids):** To increase pocket affinity, an alanine scan and subsequent non-natural amino acid substitutions were performed. Met86 was replaced with meta-chloro phenylalanine (Phe(3-Cl)), which drastically improved potency by filling a deep hydrophobic sub-pocket[6]. Leu91 was substituted with norleucine (Nle) to optimize aliphatic packing[7].
- **Macrocyclization via Asymmetric Disulfide Bridging:** To overcome the entropic penalty of the linear peptide, researchers replaced the native Arg87-Phe96 cation-  
interaction with a covalent disulfide bridge[4]. Crucially, standard cysteine-cysteine bridging caused ring strain. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine (Cys), the extra methylene group in Hcy perfectly bridged the ~5 Å gap, structurally locking the active  $\Omega$ -loop conformation without distorting the backbone[2][8].

**Table 1: Evolution of YAP-TEAD Inhibitory Peptides**

Peptide Designation	Sequence / Key Modifications	IC50 (M)	(nM)
Wild-Type YAP (50-171)	Native TBD	N/A	40
YAP (84-100)	Native Interface 3	37.0	N/A
Peptide 17	Ac-VP-{Phe(3-Cl)}- {Hcy}-LRK-{Nle}- PASFCKPPE-NH2 (Cyclic)	0.025	15

(Data synthesized from Zhang et al., 2014[2][8])



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Caption: Figure 1: Rational structural evolution from wild-type YAP to the macrocyclic Peptide 17.

## Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems for the synthesis and evaluation of Peptide 17.

### Protocol 1: Synthesis and Macrocyclization of Peptide 17

Causality Note: Rink Amide resin is utilized to yield a C-terminal amide, protecting the peptide from rapid exopeptidase degradation in biological assays.

- Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear sequence Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH<sub>2</sub> on Rink Amide AM resin using standard Fmoc chemistry. Use HATU/DIPEA for coupling, ensuring double coupling for sterically hindered non-natural amino acids (Phe(3-Cl) and Nle).
- Cleavage: Cleave the peptide from the resin and globally deprotect side chains using a cocktail of TFA/TIS/H<sub>2</sub>O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether.
- Macrocyclization (Self-Validating Step): Dissolve the crude linear peptide in a highly dilute buffer (0.1 M, pH 8.0) at a concentration of <0.5 mg/mL. Causality: High dilution thermodynamically favors intramolecular disulfide bond formation over intermolecular oligomerization. Stir open to air for 24–48 hours.
- Validation: Monitor cyclization via LC-MS. A successful oxidation is validated by a precise mass shift of -2.0 Da (loss of two protons).
- Purification: Purify the cyclic peptide via preparative RP-HPLC to >95% purity[9].

## Protocol 2: YAP-TEAD Competitive Fluorescence Polarization (FP) Assay

Causality Note: FP is chosen over ELISA because it measures binding in solution at equilibrium, preventing artifacts caused by protein immobilization onto plastic surfaces.

- Tracer Preparation: Utilize a FITC-labeled wild-type YAP peptide as the fluorescent tracer.
- Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-specific aggregation), and 1 mM DTT.
- Incubation: In a black 384-well microplate, combine 50 nM GST-TEAD1 (YBD) with 10 nM FITC-YAP tracer. Add serial dilutions of Peptide 17 (from 10 M down to 0.1 nM).

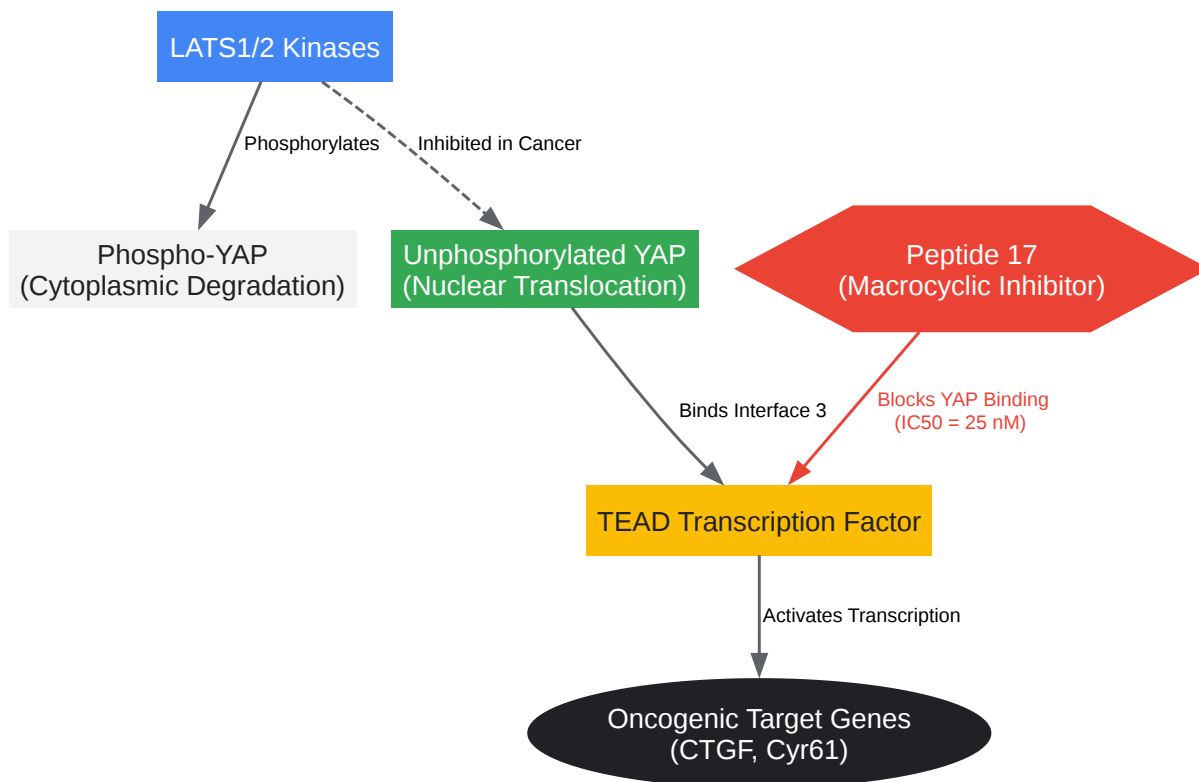
- **Equilibration & Reading:** Incubate in the dark for 30 minutes at room temperature. Measure parallel and perpendicular fluorescence (Ex: 485 nm, Em: 535 nm).
- **Validation & Analysis:** Calculate the Z'-factor using DMSO-only (negative control) and 10

M unlabeled WT YAP (positive control). A Z'-factor > 0.6 validates the assay. Fit the millipolarization (mP) values to a 4-parameter logistic curve to derive the IC50[7].

## Pharmacological Translation and Efficacy

Peptide 17 has demonstrated profound efficacy in preclinical in vitro models. By competitively occupying Interface 3 of TEAD, Peptide 17 physically displaces endogenous YAP[1]. In lung carcinoma models (e.g., LLC and PC-9 cells), the exogenous introduction of Peptide 17 efficiently disrupts the YAP-TEAD4 complex (ngcontent-ng-c2699131324="" \_nghost-ng-c2339441298="" class="inline ng-star-inserted">

), leading to a precipitous drop in the transcription of downstream oncogenes CTGF and Cyr61. Phenotypically, this results in a time- and concentration-dependent decrease in cancer cell viability, suppression of colony formation, and induction of apoptosis as confirmed by FACS analysis[1].



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Caption: Figure 2: Hippo-YAP signaling pathway and the targeted intervention by Peptide 17.

## Conclusion

Peptide 17 stands as a benchmark in peptidomimetic drug design. By leveraging non-natural amino acids to maximize hydrophobic pocket interactions and utilizing an asymmetric homocysteine-cysteine disulfide bridge to perfectly mimic a native cation-

interaction, it achieves single-digit nanomolar affinity. For researchers developing next-generation Hippo pathway modulators, the structural logic underpinning Peptide 17 provides a definitive blueprint for transforming natively unfolded protein interfaces into highly druggable targets.

## References

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- To cite this document: BenchChem. [Peptide 17 YAP-TEAD interaction inhibitor structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8256830/docs#peptide-17-yap-tead-interaction-inhibitor-structure>]

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